molecular formula C59H75N7O17 B14093205 O-MethylAnidulafungin

O-MethylAnidulafungin

Cat. No.: B14093205
M. Wt: 1154.3 g/mol
InChI Key: MTZYYAFSXXAZRZ-LFWAYUOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-MethylAnidulafungin involves the methylation of anidulafungin. Anidulafungin itself is produced through a semi-synthetic process that starts with a fermentation product of Aspergillus nidulans . The methylation process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows a similar route to that of anidulafungin, with additional steps for methylation. The process involves large-scale fermentation, followed by extraction and purification of the fermentation product. The purified product is then subjected to methylation under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions

O-MethylAnidulafungin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-methylated products .

Scientific Research Applications

O-MethylAnidulafungin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-MethylAnidulafungin is unique due to its methylated structure, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its stability and efficacy compared to its non-methylated counterparts .

Properties

Molecular Formula

C59H75N7O17

Molecular Weight

1154.3 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide

InChI

InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31-,32+,40+,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,57+/m0/s1

InChI Key

MTZYYAFSXXAZRZ-LFWAYUOPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O

Origin of Product

United States

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